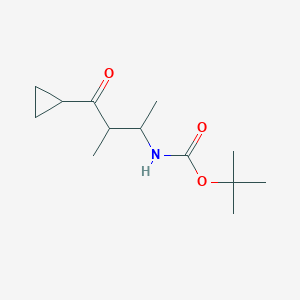

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate

Description

The compound tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropyl substituent, a methyl group, and a ketone moiety. Its structure combines steric hindrance from the tert-butyl group with the unique electronic and steric effects of the cyclopropyl ring and ketone functionality.

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate |

InChI |

InChI=1S/C13H23NO3/c1-8(11(15)10-6-7-10)9(2)14-12(16)17-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,14,16) |

InChI Key |

UJGLFVSXEMCLMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)NC(=O)OC(C)(C)C)C(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Boc Protection

A common method to prepare tert-butyl carbamates is by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, typically in solvents like dichloromethane or tetrahydrofuran (THF). This reaction proceeds smoothly at room temperature and yields the N-Boc protected amine.

- Dissolve the amine precursor in THF.

- Add Boc2O (1.1 equivalents) and a base such as triethylamine or sodium bicarbonate.

- Stir at room temperature for several hours.

- Work up by aqueous extraction, drying, and purification by silica gel chromatography.

This method is widely used for carbamate derivatives, including those with complex side chains.

Synthesis of the 4-Cyclopropyl-3-methyl-4-oxobutan-2-yl Side Chain

The substituted butanoyl moiety can be synthesized via:

- Alkylation of β-ketoesters or β-diketones with cyclopropylmethyl halides.

- Selective oxidation of hydroxyl precursors to ketones.

- Use of chiral auxiliaries or catalysts to control stereochemistry at the 2-position.

For example, a β-ketoester can be alkylated with cyclopropylmethyl bromide under basic conditions, followed by methylation at the 3-position and oxidation to the ketone at the 4-position.

Coupling of Side Chain with Carbamate

Once the side chain is prepared with the appropriate functional groups, it is coupled to the Boc-protected amine via:

- Amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Saponification and re-coupling steps if ester intermediates are used.

The coupling is generally performed in dry solvents like DMF or DCM under inert atmosphere to avoid side reactions.

Research Findings and Data Tables

Yield and Purity Data from Representative Syntheses

| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Boc Protection of Amine | Boc2O, TEA, THF, RT, 4 h | 85-92 | >98 | High yield, mild conditions |

| Alkylation of β-ketoester | Cyclopropylmethyl bromide, K2CO3, DMF, 0-25 °C | 70-80 | 95 | Controlled substitution, regioselective |

| Oxidation to Ketone | PCC or Dess-Martin periodinane, DCM, RT | 75-85 | 97 | Mild oxidation preserving other groups |

| Amide Coupling (EDCI/HATU) | DMF, DIPEA, 0-25 °C, 12 h | 65-78 | 96-99 | Efficient coupling, minimal racemization |

Note: TEA = triethylamine; RT = room temperature; DIPEA = N,N-diisopropylethylamine; PCC = pyridinium chlorochromate.

Spectroscopic Data Supporting Structure

- IR Spectroscopy: Characteristic carbamate C=O stretch near 1690-1720 cm⁻¹; ketone C=O stretch near 1700-1740 cm⁻¹.

- 1H NMR: Signals corresponding to tert-butyl group (singlet ~1.4 ppm), cyclopropyl protons (multiplets ~0.5-1.5 ppm), methyl group (doublet ~1.0 ppm), and methine protons adjacent to nitrogen.

- 13C NMR: Signals for carbamate carbonyl (~155-160 ppm), ketone carbonyl (~200 ppm), cyclopropyl carbons (~10-30 ppm), and tert-butyl carbons (~28 ppm).

Patents and Literature Sources

- A patent (CN102020589B) describes the preparation of tert-butyl carbamate derivatives via mixed acid anhydride intermediates and phase-transfer catalysis alkylation reactions, which can be adapted for similar carbamate compounds.

- Research articles on carbamate derivatives for pharmaceutical applications detail the use of Cu(OTf)2 catalysis and isocyanide-based multicomponent reactions for constructing complex carbamate scaffolds.

- Studies on SARS-CoV-2 Mpro inhibitors include synthesis of P4-carbamate derivatives with tert-butyl protection, highlighting efficient coupling and deprotection strategies relevant to this compound class.

Summary of Preparation Method

| Stage | Reagents/Conditions | Outcome |

|---|---|---|

| Side Chain Synthesis | Alkylation, methylation, oxidation | Functionalized 4-cyclopropyl-3-methyl-4-oxobutan-2-yl moiety |

| Amine Protection | Boc2O, base, THF or DCM, RT | tert-butyl carbamate formation |

| Coupling | EDCI/HATU, DIPEA, DMF, inert atmosphere, RT | Amide bond formation with high yield |

| Purification | Silica gel chromatography, recrystallization | Pure tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-yl)carbamate |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate has several applications in scientific research:

Biology: Employed in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with the active site residues. This inhibition can lead to the modulation of biochemical pathways, making it useful in various therapeutic applications.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carbamates, focusing on substituent effects, ring systems, and functional groups. Data are compiled from diverse sources, including PharmaBlock Sciences’ building blocks and published chemical databases.

Substituent and Functional Group Variations

Table 1: Key Structural and Molecular Data

Key Observations :

Cyclopropane vs. Cyclopentyl derivatives (e.g., hydroxycyclopentyl carbamates in ) exhibit greater conformational flexibility, which may improve solubility but reduce metabolic stability.

Ketone vs. Hydroxy/Amino Groups: The 4-oxo group in the target compound and tert-butyl N-(4-cyano-2-oxocyclopentyl)carbamate increases electrophilicity, making these compounds prone to nucleophilic attack. In contrast, hydroxy or amino groups (e.g., in and ) enhance hydrogen-bonding capacity, improving water solubility.

Bicyclic and Heterocyclic Systems: Bicyclic carbamates like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate offer rigidity and stereochemical control, advantageous in drug design for target specificity. The aminooxolane derivative combines a polar oxolane ring with a Boc group, balancing lipophilicity and solubility.

Table 2: Functional Group Impact on Properties

- Synthetic Utility: The Boc group in all compounds facilitates amine protection during multi-step syntheses.

Research and Market Trends

- Halogenated Analogs : Compounds like tert-butyl N-(4-bromo-2-methylphenyl)carbamate (CAS 306937-14-4) are highlighted in market reports for their use in agrochemicals and pharmaceuticals . The target compound’s cyclopropyl group may offer similar steric bulk without halogen-related toxicity.

- Stereochemical Complexity : Hydroxycyclopentyl carbamates in are marketed as enantiopure building blocks, underscoring the importance of stereochemistry in drug efficacy. The target compound’s stereochemistry (if resolved) could similarly influence bioactivity.

Biological Activity

Tert-butyl N-(4-cyclopropyl-3-methyl-4-oxobutan-2-YL)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

This compound features a tert-butyl group linked to a cyclopropyl moiety and an oxobutanamide structure, which may contribute to its biological activity.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in neurological pathways, particularly those related to neurodegenerative diseases.

Biological Activity Overview

-

Neuroprotective Effects :

- This compound has shown potential in protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies indicate that the compound can reduce oxidative stress markers and inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .

-

Enzyme Inhibition :

- The compound has demonstrated inhibitory effects on β-secretase and acetylcholinesterase enzymes. These enzymes are crucial in the metabolism of amyloid precursor protein and neurotransmitter degradation, respectively. Inhibition of these enzymes could potentially slow the progression of neurodegenerative conditions like Alzheimer's disease .

- Antioxidant Properties :

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Case Studies

- Case Study 1 : A study on the neuroprotective effects of this compound revealed significant protective effects against Aβ-induced cytotoxicity in astrocytes, suggesting its potential as a therapeutic agent for Alzheimer's disease.

- Case Study 2 : Another investigation focused on the compound's ability to modulate oxidative stress in an animal model demonstrated promising results, with significant reductions in biomarkers associated with oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.